molecular formula C18H15N3OS B10815777 5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine

5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine

Cat. No.: B10815777
M. Wt: 321.4 g/mol
InChI Key: RYKOELNZPCJEDN-UHFFFAOYSA-N
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Description

5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound that incorporates a benzofuran moiety and a thiadiazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran derivatives with thiadiazine precursors in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine is unique due to its combination of benzofuran and thiadiazine moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

5-(1-benzofuran-2-yl)-N-benzyl-3,6-dihydro-1,3,4-thiadiazin-2-imine

InChI

InChI=1S/C18H15N3OS/c1-2-6-13(7-3-1)11-19-18-21-20-15(12-23-18)17-10-14-8-4-5-9-16(14)22-17/h1-10H,11-12H2,(H,19,21)

InChI Key

RYKOELNZPCJEDN-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=NCC2=CC=CC=C2)S1)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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